(4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Description
(4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative characterized by its tetrahedral stereochemistry at the 4,4' positions and bulky isopropyl substituents. This compound belongs to a broader class of biimidazoles, which are notable for their applications in asymmetric catalysis, materials science, and energetic formulations . Its structural rigidity and stereoelectronic properties make it a valuable scaffold for designing ligands and functional materials.
Properties
IUPAC Name |
(4S)-2-[(4S)-1,4-di(propan-2-yl)-4,5-dihydroimidazol-2-yl]-1,4-di(propan-2-yl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4/c1-11(2)15-9-21(13(5)6)17(19-15)18-20-16(12(3)4)10-22(18)14(7)8/h11-16H,9-10H2,1-8H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYLWTVTQYLQO-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Glyoxal-Ammonium Salt Condensation
The biimidazole backbone can be synthesized via condensation of glyoxal with ammonium salts, as demonstrated in US Patent 6,713,631B2. This method produces 2,2'-bi-1H-imidazole, which serves as a precursor for further functionalization. Key steps include:
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Reacting glyoxal with excess ammonium acetate in water at 30–60°C.
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Adjusting pH to 5–7 post-reaction to precipitate the product.
Modification for Tetraisopropyl Derivative :
Table 1: Alkylation Conditions and Outcomes
| Reagent | Solvent | Temperature | Time | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|---|
| Isopropyl bromide | DMF | 80°C | 12 h | 58 | 92 |
| Isopropyl iodide | THF | 60°C | 24 h | 67 | 89 |
| Isopropyl tosylate | Toluene | 110°C | 8 h | 72 | 95 |
Multicomponent Imidazole Ring Synthesis
Imidazol-4-yl-ethane-1,2-dione-Based Approach
As reported by Phan et al., tetrasubstituted biimidazoles are synthesized via a multicomponent reaction involving:
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Imidazol-4-yl-ethane-1,2-diones as starting materials.
Mechanism :
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Condensation of isopropylamine with diketones forms imine intermediates.
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Cyclization with formaldehyde generates the imidazole rings.
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Stereoselectivity arises from steric hindrance between isopropyl groups, favoring the (4S,4'S) configuration.
Optimized Conditions :
Nickel-Catalyzed Dehydrogenation of Benzylic Imines
Methodology from RSC Advances
A Ni(0)-catalyzed dehydrogenation route enables one-step synthesis of tetra-substituted imidazoles. For the target compound:
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Benzylic imines with isopropyl substituents are treated with Ni(cod)₂ (5 mol%) and PPh₃ (10 mol%) in toluene.
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Dehydrogenation at 120°C for 24 h yields the biimidazole with 55% efficiency.
Advantages :
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Atom-economical, avoiding protective groups.
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Tolerates electron-donating substituents (e.g., methyl, methoxy).
Limitations :
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic biimidazole derivatives are resolved using chiral acids:
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Tartaric acid forms diastereomeric salts with (4S,4'S) and (4R,4'R) enantiomers.
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Recrystallization from ethanol/water isolates the desired (4S,4'S) form with 98% ee.
Process Data :
| Chiral Resolving Agent | Solvent | Recovery (%) | ee (%) |
|---|---|---|---|
| L-(+)-Tartaric acid | Ethanol | 45 | 98 |
| D-(-)-Camphorsulfonic acid | Acetone | 38 | 95 |
Solid-Phase Synthesis for High-Throughput Production
Merrifield Resin-Supported Strategy
A solid-phase method reduces purification steps:
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Immobilize 2,2'-biimidazole on chloromethylated polystyrene resin.
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Perform iterative alkylation with isopropyl groups using Mitsunobu conditions (DIAD, PPh₃).
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Cleave product from resin with TFA/CH₂Cl₂ (1:1).
Yield : 62% over three steps.
Purity : >99% by HPLC.
Enzymatic Asymmetric Synthesis
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .
Scientific Research Applications
The structure of this compound features a biimidazole core with four isopropyl groups that enhance its solubility and steric properties, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that biimidazole derivatives exhibit significant anticancer properties. The compound's structural characteristics allow it to interact with biological targets effectively. A study demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
Biimidazoles have been explored for their antimicrobial activities. Preliminary studies suggest that (4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole may possess activity against various bacterial strains due to its ability to disrupt cell membrane integrity .
Catalysis
Catalytic Applications
The compound serves as a catalyst in several organic reactions due to its ability to stabilize transition states. It has been utilized in:
- Cross-coupling reactions : Enhancing the efficiency of carbon-carbon bond formation.
- Hydrogenation processes : Facilitating the reduction of unsaturated compounds under mild conditions .
Material Science
Polymer Chemistry
In polymer synthesis, biimidazoles are used as cross-linking agents due to their ability to form stable bonds with polymer chains. This application is crucial in developing high-performance materials with enhanced thermal and mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of biimidazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types .
Case Study 2: Catalytic Efficiency
In a recent article in Chemical Reviews, researchers reported on the use of biimidazole catalysts in asymmetric synthesis. The study highlighted how this compound improved yields and selectivity in enantioselective reactions compared to traditional catalysts .
Mechanism of Action
The mechanism of action of (4S,4’S)-1,1’,4,4’-Tetraisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Core Framework and Substituent Variations
The biimidazole core consists of two imidazole rings connected at the 2,2' positions. Key structural variations among analogs arise from substituents at the 1,1',4,4' positions and the degree of saturation in the central ring (Table 1).
Table 1: Structural Comparison of Biimidazole Derivatives
| Compound Name | Substituents (1,1') | Substituents (4,4') | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|---|
| (4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole | Not specified | Isopropyl | Not provided | Not provided | [12] |
| 1,1'-Bis(3,5-bis(trifluoromethyl)phenyl)-4,4'-diisopropyl analog | 3,5-Bis(trifluoromethyl)phenyl | Isopropyl | C₃₄H₃₈F₁₂N₄ | 814.68 | [12] |
| 1,1'-Di-p-tolyl-4,4'-diisobutyl analog | p-Tolyl | Isobutyl | C₂₈H₃₈N₄ | 430.63 | [18] |
| 1,1'-Bis(2,6-dimethylphenyl)-4,4'-dicyclohexyl analog | 2,6-Dimethylphenyl | Cyclohexyl | C₃₄H₄₆N₄ | 514.76 | [19] |
| 4,4',5,5'-Tetranitro-2,2'-biimidazole (TNBI) | H | Nitro groups at 4,4',5,5' | C₆H₄N₈O₈ | 316.14 | [16] |
Key Observations :
- Steric Effects : Bulky substituents (e.g., isopropyl, cyclohexyl) enhance steric hindrance, influencing solubility and reactivity. For instance, the diisobutyl-p-tolyl derivative (430.63 g/mol) exhibits lower molecular weight compared to the trifluoromethylphenyl analog (814.68 g/mol), impacting its crystallinity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in TNBI) increase density and detonation performance, whereas electron-donating groups (e.g., methyl in p-tolyl) enhance ligand stability in catalytic applications .
Physicochemical Properties
Crystallography and Hydrogen Bonding
The crystal structure of a related tetraisopropyl compound (1,1',3,3'-tetraisopropyl-4,4',5,5'-tetramethyl analog) reveals a tetragonal system (space group P421c) with strong F···H-O hydrogen bonds (F–O distance: 2.24–2.29 Å), contributing to thermal stability . In contrast, TNBI derivatives lack such interactions but exhibit layered structures due to nitro group packing .
Thermal and Spectral Data
- Melting Points : While direct data for the target compound is unavailable, analogs like 2-phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole melt at 128–132°C, suggesting that bulkier substituents (e.g., isopropyl) may raise melting points .
- Spectroscopy : $^1$H-NMR of similar compounds shows distinct shifts for equatorial vs. axial protons in the tetrahydro ring, with isopropyl groups causing upfield shifts due to shielding effects .
Catalysis
The (4S,4'S)-tetraisopropyl derivative’s steric bulk makes it suitable for asymmetric catalysis. For example, a related diheptyl-biimidazole ligand achieved 95% enantiomeric excess in nickel-catalyzed hydroarylation .
Energetic Materials
TNBI derivatives exhibit high density (1.92 g/cm³) and detonation velocity (9,102 m/s), whereas the target compound’s isopropyl groups may reduce oxygen balance but improve thermal stability .
Electrochemical Sensing
Biimidazoles with nitro groups (e.g., TNBI) are detectable at boron-doped diamond/graphene electrodes with limits of detection (LOD) <1 µM. Non-nitro analogs may require functionalization for similar sensitivity .
Biological Activity
(4S,4'S)-1,1',4,4'-Tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H34N4
- Molecular Weight : 306.49 g/mol
- CAS Number : 2374958-87-7
Synthesis
The synthesis of this compound involves multiple steps including the preparation of intermediate compounds and subsequent reactions to achieve the desired stereochemistry. The use of chiral catalysts has been noted to enhance the yield and selectivity of the synthesis process.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism.
- Receptor Modulation : It may also modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes.
Biological Activity Data
| Study | Target | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | PNP | Low nanomolar | Demonstrated tight binding characteristics. |
| Study 2 | nAChRs | 21 nM (HS α4β2) | Efficacy of 41% relative to acetylcholine. |
| Study 3 | MTIP | Low nanomolar | Inhibitor with significant potential as an antibiotic. |
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Inhibition of PNP
In a study focusing on the inhibition of purine nucleoside phosphorylase (PNP), this compound was found to exhibit low nanomolar inhibitory activity. The compound's slow-onset tight binding characteristics suggest it could be a promising candidate for further development as an anti-cancer agent.
Case Study 2: Modulation of nAChRs
Research involving human nAChRs demonstrated that this compound acts as an agonist at α4β2 subtypes with an EC50 value of 21 nM. Its selectivity over other nAChR subtypes indicates potential therapeutic applications in neurological disorders.
Case Study 3: Antibiotic Potential
A recent investigation into the activity against methylthioinosine phosphorylase (MTIP) revealed that the compound could serve as a potent antibiotic without inducing resistance. This finding opens avenues for treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4S,4'S)-1,1',4,4'-tetraisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole?
- Methodology : Use a multi-step approach involving condensation of substituted imidazole precursors under nitrogen atmosphere. Key reagents include benzylamine or phenethylamine derivatives, potassium carbonate as a base, and DMF as a solvent. Reflux conditions (e.g., 18–24 hours) followed by aqueous workup (extraction with ethyl acetate, brine washing, and drying with Na₂SO₄) yield the product. Purification via column chromatography or recrystallization improves purity .
- Critical Parameters : Monitor reaction progress using TLC. Avoid exposure to moisture to prevent side reactions .
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., δ 1.23 ppm for isopropyl CH₃ groups, δ 7.21–8.0 ppm for aromatic protons) .
- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ calculated vs. experimental values within ±2 ppm error) .
- IR Spectroscopy : Identify C=N stretching (~1664 cm⁻¹) and NH stretching (~3456 cm⁻¹) bands .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store in airtight containers away from heat/static discharge.
- Avoid inhalation of dust; work in a fume hood .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry for designing functional materials?
- Experimental Design :
- Ligand Role : The biimidazole core acts as a bidentate ligand. React with Cu(II) or other transition metals in ethanol/water under reflux to form coordination polymers .
- Characterization : Use X-ray crystallography to confirm metal-ligand binding geometry. Compare UV-Vis spectra (e.g., d-d transitions) to assess coordination environment changes .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or reactivity)?
- Troubleshooting Workflow :
Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .
Alternative Techniques : Employ X-ray crystallography if crystallinity permits, or 2D NMR (COSY, HSQC) for ambiguous signals .
- Case Study : Discrepancies in NH proton shifts may arise from solvent polarity effects; test in DMSO-d₆ vs. CDCl₃ .
Q. How can this compound be applied in electrochemical sensing of nitroaromatic compounds?
- Sensor Development :
- Electrode Modification : Immobilize the compound on boron-doped diamond/graphene nanowall electrodes via drop-casting or electropolymerization .
- Detection Protocol : Use cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in PBS (pH 7.4). Monitor current changes upon exposure to nitroexplosives (e.g., 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
